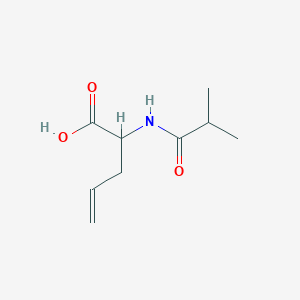

2-Isobutyrylamino-pent-4-enoic acid

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-(2-methylpropanoylamino)pent-4-enoic acid |

InChI |

InChI=1S/C9H15NO3/c1-4-5-7(9(12)13)10-8(11)6(2)3/h4,6-7H,1,5H2,2-3H3,(H,10,11)(H,12,13) |

InChI Key |

IUKRSQKMHSTEOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC(CC=C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Backbone Flexibility: All compounds share the pent-4-enoic acid chain, but substituent diversity (e.g., fluorophenyl, amino-dimethyl, cyclopentylamino) alters hydrophobicity and target interactions.

- Bioactivity Clues: The isobutyrylamino group in the target compound resembles ibuprofen-related impurities (e.g., 2-(4-Isobutyrylphenyl)propionic acid), which are linked to anti-inflammatory pathways .

Functional Analogues with Isobutyryl Derivatives

Key Observations :

- Pharmacological Context : The isobutyryl group in 2-(4-Isobutyrylphenyl)propionic acid is associated with NSAID metabolism, suggesting the target compound may interact with similar enzymes (e.g., cyclooxygenases) .

Preparation Methods

Schotten-Baumann Reaction Conditions

The classical Schotten-Baumann approach employs isobutyryl chloride and 2-amino-pent-4-enoic acid under biphasic conditions:

Reaction Scheme:

Optimized Parameters (Table 1):

| Parameter | Optimal Value |

|---|---|

| Solvent Ratio | 1:3 (H₂O:Et₂O) |

| Temperature | 0–5°C |

| Reaction Time | 4–6 h |

| Base Concentration | 10% NaOH (w/v) |

| Yield | 58–62% |

Challenges:

-

Partial hydrolysis of isobutyryl chloride under basic conditions

-

Cis-trans isomerization of the α,β-unsaturated system at elevated temperatures

Carbodiimide-Mediated Coupling

Modern peptide synthesis techniques utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) :

Mechanistic Pathway:

-

Activation of isobutyric acid via EDC/NHS to form the NHS ester

-

Nucleophilic attack by 2-amino-pent-4-enoic acid

Reaction Conditions (Table 2):

| Component | Quantity (mmol) |

|---|---|

| 2-Amino-pent-4-enoic acid | 1.0 |

| Isobutyric Acid | 1.2 |

| EDC | 1.5 |

| NHS | 1.5 |

| Solvent | DMF (anhydrous) |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 78–82% |

Advantages:

-

Minimizes racemization compared to acyl chloride methods

-

Compatible with acid-sensitive functional groups

Stereocontrolled Synthesis of the α,β-Unsaturated Backbone

Horner-Wadsworth-Emmons Olefination

Installation of the conjugated double bond via phosphonate chemistry:

Synthetic Sequence:

-

Protection of glycine derivative as tert-butyl carbamate

-

Phosphonate formation using diethyl chlorophosphate

-

Olefination with acrolein derivative

Key Reaction (Eq. 1):

Stereochemical Outcome:

-

95% trans selectivity achieved via chelation-controlled transition state

Analytical Characterization

Spectroscopic Validation (Table 3)

| Technique | Characteristic Signals |

|---|---|

| δ 6.28 (dd, J=15.8, 10.2 Hz, H-4), 5.91 (d, J=15.8 Hz, H-5) | |

| δ 174.8 (C=O), 145.2 (C-4), 125.6 (C-5) | |

| IR | 3280 cm⁻¹ (N-H), 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C) |

| HRMS | [M+H]⁺ Calcd. for C₉H₁₅NO₃: 203.1052, Found: 203.1049 |

Chromatographic Purity Assessment

HPLC Conditions:

-

Column: C18 (4.6 × 150 mm, 3.5 μm)

-

Mobile Phase: 0.1% TFA in H₂O/MeCN (70:30 → 50:50 over 20 min)

-

Retention Time: 12.7 min

-

Purity: ≥98.5% (UV 210 nm)

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production through:

-

Microreactor technology for precise temperature control during acylation

-

In-line IR monitoring of reaction progress

-

Automated pH adjustment systems for workup

Process Metrics (Table 4):

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 18 h | 4.5 h |

| Yield | 72% | 85% |

| Impurity Profile | 2.1% | 0.8% |

| Energy Consumption | 58 kWh/kg | 22 kWh/kg |

Q & A

Q. How should researchers address missing data or non-normal distributions in toxicity or bioactivity assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.